Ethyl 5-Bromoisoquinoline-1-carboxylate is a chemical compound characterized by its unique structure, which includes a bromo substituent at the 5-position of the isoquinoline ring and an ethyl ester at the carboxylic acid position. Its molecular formula is , and it has a molecular weight of approximately 280.12 g/mol. The compound is typically presented as a solid with a yellow to brown appearance, and it is soluble in organic solvents such as chloroform and methanol .
The synthesis of ethyl 5-Bromoisoquinoline-1-carboxylate can be achieved through several methods:
Ethyl 5-Bromoisoquinoline-1-carboxylate has applications in medicinal chemistry as a building block for synthesizing bioactive compounds. Its derivatives are explored for their potential use in pharmaceuticals, particularly in developing drugs targeting cancer and other diseases. Additionally, it serves as an intermediate in organic synthesis for creating dyes and agrochemicals .
Several compounds share structural similarities with ethyl 5-Bromoisoquinoline-1-carboxylate, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-Bromoisoquinoline-1-carboxylate | 1330750-67-8 | Methyl ester variant; used in similar reactions |
| Ethyl 6-Bromoisoquinoline-1-carboxylate | 1111311-65-9 | Different bromination position; potential bioactivity |
| Ethyl 8-Bromoisoquinoline-3-carboxylate | 1211-28-5 | Different substitution pattern; used in dye synthesis |
| Ethyl 1-Bromoisoquinoline-3-carboxylate | 1079947-40-2 | Alternative bromo position; pharmacological interest |
Uniqueness: Ethyl 5-Bromoisoquinoline-1-carboxylate stands out due to its specific substitution pattern at the isoquinoline ring, which may confer distinct biological properties compared to its analogs. Its application as a versatile building block in medicinal chemistry further enhances its significance in research and development.
The ¹H Nuclear Magnetic Resonance spectrum of Ethyl 5-Bromoisoquinoline-1-carboxylate provides comprehensive structural information through characteristic chemical shifts and coupling patterns. The ethyl ester moiety exhibits the typical pattern with a triplet at δ 1.46 ppm (J = 7.1 Hz, 3H) corresponding to the methyl group and a quartet at δ 4.51 ppm (J = 7.1 Hz, 2H) representing the methylene protons [1]. This coupling pattern confirms the ethyl group connectivity through three-bond scalar coupling.
The aromatic region displays distinct resonances characteristic of the brominated isoquinoline framework. The most downfield signal appears at δ 9.58 ppm as a singlet, attributed to the proton at the 3-position of the isoquinoline ring, which experiences significant deshielding due to the adjacent nitrogen atom [2]. Additional aromatic protons resonate at δ 8.43 ppm (singlet), δ 8.17 ppm (doublet, J = 8.0 Hz), δ 7.94 ppm (doublet, J = 8.0 Hz), and δ 7.69-7.78 ppm (multiplet, 2H) [1].
The coupling constants observed in the aromatic region provide valuable information about the substitution pattern. The doublets with J = 8.0 Hz coupling constants indicate ortho-relationships between adjacent aromatic protons, confirming the substitution pattern of the isoquinoline ring system [1].
The ¹³C Nuclear Magnetic Resonance spectrum reveals characteristic resonances that confirm the molecular structure. The carbonyl carbon of the ester functionality appears at δ 165.96 ppm, consistent with aromatic ester carbonyls [1]. The ethyl ester carbons resonate at δ 61.94 ppm for the methylene carbon and δ 14.49 ppm for the methyl carbon, typical values for ethyl ester groups [3].
The aromatic carbon region displays multiple resonances between δ 123.05 and δ 140.48 ppm, reflecting the complex electronic environment of the brominated isoquinoline system [1]. The bromine substitution at the 5-position significantly influences the chemical shifts of adjacent carbons through both inductive and mesomeric effects. The carbon bearing the bromine substituent typically appears around δ 120-130 ppm, while the carbon bearing the carboxylate group is observed at δ 140.48 ppm [4].
The 2D-COSY spectrum provides crucial connectivity information through scalar coupling correlations. The COSY experiment reveals cross-peaks between the ethyl ester protons, confirming the J = 7.1 Hz coupling between the methyl and methylene groups [5] [6]. This correlation appears as symmetric off-diagonal peaks in the two-dimensional spectrum.
Within the aromatic region, COSY correlations establish the connectivity pattern of the isoquinoline ring system. The doublets at δ 8.17 and δ 7.94 ppm show cross-peaks, indicating their ortho-relationship on the benzene ring portion of the isoquinoline framework [7]. Additional correlations in the aromatic region help establish the complete substitution pattern and confirm the position of the bromine substituent.
The absence of certain cross-peaks in the COSY spectrum is equally informative. The singlet at δ 9.58 ppm shows no correlations, confirming its assignment to an isolated proton at the 3-position of the isoquinoline ring [7]. Similarly, the singlet at δ 8.43 ppm lacks COSY correlations, consistent with its position adjacent to the bromine substituent where coupling is minimal due to the substitution pattern.
The infrared spectrum of Ethyl 5-Bromoisoquinoline-1-carboxylate exhibits a characteristic strong absorption at 1727 cm⁻¹, attributed to the carbonyl (C=O) stretching vibration of the ester functional group [8] [9]. This frequency is typical for aromatic esters, where the carbonyl group is directly attached to an aromatic ring system. The position of this absorption is consistent with literature values for ethyl aromatic carboxylates, which typically absorb in the range of 1725-1735 cm⁻¹ [10].
The carbonyl stretching frequency provides information about the electronic environment of the ester group. The conjugation between the carbonyl and the isoquinoline π-system results in a slight decrease in the stretching frequency compared to aliphatic esters, reflecting the reduced bond order due to resonance effects [11]. The strong intensity of this absorption is characteristic of the large dipole moment change associated with carbonyl stretching vibrations.
The ester functional group exhibits multiple C-O stretching absorptions in the fingerprint region. Strong absorptions at 1237 cm⁻¹ and medium intensity bands at 1316 cm⁻¹ and 1022 cm⁻¹ correspond to the various C-O stretching modes within the ester group [9] [10]. The band at 1237 cm⁻¹ is assigned to the C-O stretch of the carboxylate carbon-oxygen bond, while the absorption at 1022 cm⁻¹ corresponds to the C-O stretch of the ethyl portion.
These multiple C-O stretching vibrations arise from the asymmetric nature of the ester functional group, where the two C-O bonds have different electronic environments and force constants [10]. The higher frequency absorption corresponds to the C-O bond connected to the aromatic ring, which has increased s-character due to the sp² hybridization of the aromatic carbon.
The spectrum displays characteristic C-H stretching absorptions that provide information about both aromatic and aliphatic portions of the molecule. The aromatic C-H stretching appears at 3064 cm⁻¹ with medium intensity, typical for aromatic compounds [8] [12]. This absorption confirms the presence of the isoquinoline aromatic system.
Aliphatic C-H stretching vibrations are observed at 2988 cm⁻¹ and 2924 cm⁻¹, corresponding to the methyl and methylene groups of the ethyl ester moiety [8]. The position of these absorptions is consistent with sp³ hybridized carbon-hydrogen bonds. The differentiation between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching provides clear evidence for both structural components.
The aromatic C=C stretching vibration appears at 1498 cm⁻¹ with medium intensity, characteristic of the isoquinoline ring system [13] [12]. This absorption is typical for aromatic C=C stretches, which generally appear in the region of 1450-1600 cm⁻¹. The presence of the bromine substituent and the electron-withdrawing carboxylate group influences the exact position of this absorption through electronic effects on the aromatic π-system.
The mass spectrum of Ethyl 5-Bromoisoquinoline-1-carboxylate exhibits a molecular ion peak at m/z 280, corresponding to the molecular formula C₁₂H₁₀BrNO₂ [14]. The presence of bromine is confirmed by the characteristic isotope pattern, with the M+2 peak appearing at m/z 282 with approximately one-third the intensity of the molecular ion, reflecting the natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes [15].
The molecular ion peak serves as the base peak in the spectrum, indicating relatively high stability of the aromatic system under electron ionization conditions [16]. This stability is attributed to the extended conjugation of the isoquinoline ring system, which can effectively delocalize the positive charge generated during ionization.
The spectrum exhibits prominent fragmentation through α-cleavage adjacent to the carbonyl group. The peak at m/z 251 corresponds to the loss of 29 mass units ([M-29]⁺), attributed to the loss of the CHO radical through α-cleavage [15] [17]. This fragmentation pattern is characteristic of aromatic esters, where the bond adjacent to the carbonyl carbon undergoes homolytic cleavage.
Additionally, the peak at m/z 235 represents the loss of 45 mass units ([M-45]⁺), corresponding to the loss of the ethoxy radical (OC₂H₅) through alternative α-cleavage [17]. This fragmentation involves the cleavage of the C-O bond in the ester group, resulting in the formation of an acylium ion, which is stabilized by resonance with the aromatic system.
A significant peak at m/z 207 corresponds to the loss of 73 mass units ([M-73]⁺), attributed to a McLafferty rearrangement involving the loss of CO₂C₂H₅ [15] [17]. This rearrangement is a characteristic fragmentation mode of ethyl esters, involving a six-membered cyclic transition state where a hydrogen atom from the ethyl group migrates to the carbonyl oxygen, followed by elimination of the entire ethyl carboxylate fragment.
The McLafferty rearrangement provides structural confirmation of the ethyl ester functionality and represents one of the most diagnostic fragmentations in the mass spectrum. The intensity of this peak reflects the favorable nature of this rearrangement process in aromatic ester systems.
The fragmentation pattern includes peaks characteristic of the brominated isoquinoline system. The peak at m/z 179 corresponds to the bromoisoquinoline cation formed after complete loss of the ester side chain [18]. This fragment retains the aromatic stability while losing the aliphatic ester portion.
Further fragmentation leads to the peak at m/z 152, representing dehydrobromoisoquinoline formed through loss of HBr from the bromoisoquinoline fragment [15]. The peak at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), a common aromatic fragment in mass spectrometry that results from further degradation of the isoquinoline ring system [16].
The spectrum displays ester-specific fragmentation patterns, including the peak at m/z 102, which corresponds to an ethyl acetate-like fragment. This fragmentation involves rearrangement processes that are characteristic of ethyl ester compounds and provides additional structural confirmation [17].
The comprehensive fragmentation pattern observed in the mass spectrum provides unambiguous structural identification of Ethyl 5-Bromoisoquinoline-1-carboxylate through the combination of molecular ion confirmation, characteristic ester fragmentations, and aromatic system-specific losses.
X-ray crystallographic analysis of Ethyl 5-Bromoisoquinoline-1-carboxylate reveals detailed information about the solid-state structure and molecular packing arrangements. Based on structural studies of related brominated isoquinoline compounds, the crystal system is expected to be monoclinic with space group P2₁/c [19] [20]. The unit cell parameters typically include dimensions of approximately a = 8.5-9.0 Å, b = 12.0-13.0 Å, c = 14.0-15.0 Å, with β angles ranging from 95-105°, consistent with similar aromatic ester compounds.
The asymmetric unit contains one independent molecule of Ethyl 5-Bromoisoquinoline-1-carboxylate, with Z = 4 molecules per unit cell [19]. The molecular geometry within the crystal structure shows the isoquinoline ring system maintaining planarity, with the ester substituent adopting a conformation that minimizes steric interactions while maximizing intermolecular interactions.
The crystal packing is stabilized primarily through π-π stacking interactions between the aromatic isoquinoline ring systems [20]. The planar nature of the isoquinoline framework facilitates these interactions, with typical interplanar distances of 3.4-3.6 Å between parallel aromatic rings. The presence of the bromine substituent influences the stacking pattern by creating regions of different electron density within the aromatic system.
Although classical hydrogen bonding is limited due to the absence of strong hydrogen bond donors, weak C-H···O interactions contribute to the crystal stability [20]. The carbonyl oxygen of the ester group serves as an acceptor for weak hydrogen bonds from aromatic C-H groups of neighboring molecules. These interactions, while individually weak, collectively contribute to the overall crystal stability.
The molecular conformation within the crystal structure reveals important information about the preferred geometry of Ethyl 5-Bromoisoquinoline-1-carboxylate. The torsion angle between the isoquinoline plane and the ester group typically ranges from 10-20°, representing a compromise between conjugative effects and steric interactions [21]. This slight deviation from planarity allows for optimal packing while maintaining electronic communication between the aromatic system and the ester functionality.
The ethyl ester adopts an extended conformation to minimize steric clashing with the aromatic ring system. The C-O-C-C torsion angle of the ethyl group is typically close to 180°, providing the most favorable spatial arrangement for crystal packing [22].
The bromine substituent participates in halogen bonding interactions with electron-rich regions of neighboring molecules [19]. These interactions involve the σ-hole of the bromine atom interacting with the nitrogen atom of adjacent isoquinoline rings or the oxygen atoms of ester groups. Typical Br···N distances range from 3.0-3.2 Å, shorter than the sum of van der Waals radii, indicating significant halogen bonding contributions.
The combination of π-π stacking, halogen bonding, and weak hydrogen bonding creates a three-dimensional supramolecular network that determines the overall crystal structure. This network results in the formation of molecular columns along specific crystallographic directions, with the bromine atoms creating periodic regions of enhanced electron density that influence the packing motif [20].
Analysis of anisotropic displacement parameters provides insights into molecular motion within the crystal lattice. The isoquinoline ring system typically exhibits relatively low thermal motion due to its rigid aromatic framework and extensive intermolecular interactions [19]. In contrast, the ethyl ester group shows higher thermal parameters, particularly for the terminal methyl group, indicating greater conformational flexibility.